4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]-2-methylpyrimidine
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Description
This compound is a derivative of imidazole and pyrimidine, which are significant in various biochemical processes and pharmaceutical applications.
Synthesis Analysis
The synthesis of related imidazole and pyrimidine derivatives involves multi-component reactions, including cyclo condensations and nucleophilic substitutions. For instance, a synthesis method for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved through a four-component cyclo condensation process using catalysts like SO4^2−/Y2O3 in ethanol (Rajkumar et al., 2014).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds demonstrate how substituents and structural modifications impact the overall conformation and stability. For example, the study of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives provided insights into crystallographic data, tautomeric forms, and conformational analysis (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, such as nucleophilic addition, ring fission, and cycloaddition, depending on the reactants and conditions. The work of Oishi et al. (1989) on imidazo[4,5-d]pyridazines is an example, showing diverse reaction pathways and product formations (Oishi et al., 1989).
Physical Properties Analysis
Physical properties like crystallography, melting points, and solubility of these compounds are crucial for their application in pharmaceutical formulations. For instance, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provided insights into its crystal structure and physical properties (Richter et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are key for therapeutic applications. A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their antiproliferative activity, indicating their potential as anticancer agents (Mallesha et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-6-(4-ethylsulfonylpiperazin-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-5-25(23,24)21-8-6-20(7-9-21)15-10-16(19-14(4)18-15)22-11-17-12(2)13(22)3/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTAGYIMMAHHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=NC(=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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